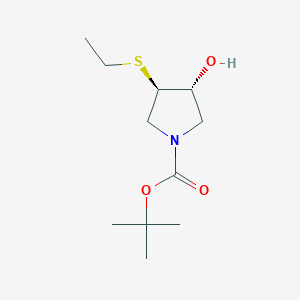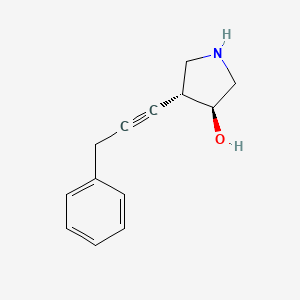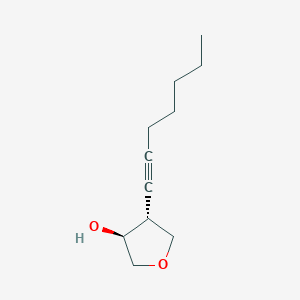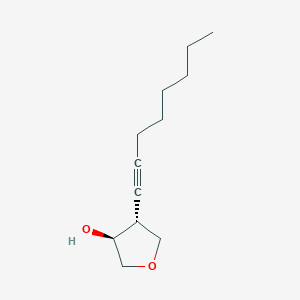![molecular formula C11H19NO B1485737 trans-2-(Octahydrocyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol CAS No. 2138625-35-9](/img/structure/B1485737.png)
trans-2-(Octahydrocyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulose- und antibakterielle Aktivität
Die Verbindung wurde bei der Synthese neuer Oxazolidinone verwendet, die Octahydrocyclopenta[c]pyrrol-2-yl-Einheiten tragen . Diese Oxazolidinone haben eine vielversprechende antituberkulose und antibakterielle Aktivität gezeigt . Die Studie umfasste die in-vitro-Bewertung dieser Verbindungen gegen Mycobacterium tuberculosis und grampositive Bakterien .
Synthese von mehrfach substituierten Pyrrolderivaten
Diese Verbindung wurde bei der Synthese von mehrfach substituierten Pyrrolderivaten verwendet . Diese Derivate werden durch [3+2]-Cycloaddition mit Tosylmethylisocyaniden (TosMICs) und elektronenarmen Verbindungen synthetisiert . Diese Methode ist aufgrund ihrer Einfachheit, der Verfügbarkeit von Ausgangsmaterialien und der breiten Palette an Substraten vorteilhaft .
Biologische Aktivität
Die Verbindung wurde bei der Synthese verschiedener Derivate verwendet, die eine Reihe von biologischen Aktivitäten gezeigt haben . Diese Aktivitäten umfassen antibakterielle, antifungale, entzündungshemmende, antivirale, antimalarielle, krebshemmende und antiparasitäre Wirkungen . Einige dieser Derivate können auch als Enzyminhibitoren verwendet werden .
Synthese von Pyrrolheterocyclen
Die Verbindung wurde in der Van Leusen-Pyrrolsynthese verwendet . Dies beinhaltet [3+2]-Cycloaddition mit TosMICs und elektronenarmen Verbindungen . Diese Methode ist eine der bequemsten Methoden zur Synthese von Pyrrolheterocyclen .
Pharmazeutische Anwendungen
Aufgrund ihrer Rolle bei der Synthese verschiedener biologisch aktiver Verbindungen hat diese Verbindung potenzielle Anwendungen in der pharmazeutischen Industrie . Sie kann zur Entwicklung neuer Medikamente mit antibakteriellen, antifungalen, entzündungshemmenden, antiviralen, antimalariellen, krebshemmenden und antiparasitären Eigenschaften verwendet werden .
Chemische Forschung
Die Verbindung wird in der chemischen Forschung zur Synthese verschiedener Derivate verwendet . Diese Derivate werden dann in verschiedenen Studien verwendet, um ihre Eigenschaften und potenziellen Anwendungen zu verstehen .
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2/t8?,9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJQACEYSUZKF-JPPWEJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2C1)[C@@H]3CC[C@H]3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Hydroxycyclobutyl)methyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1485655.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)


![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485674.png)
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)


